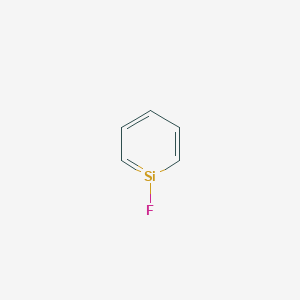

1-Fluorosiline

Description

1-Fluorosiline (hypothetical name for illustrative purposes) is a fluorinated aromatic amine derivative characterized by a fluorine atom substituted at the 1-position of a siline (hypothetical aromatic core) structure. While direct references to "1-Fluorosiline" are absent in the provided evidence, its structural analogs, such as fluoroaniline isomers and related fluorinated aromatic amines, are extensively studied. These compounds are pivotal in pharmaceutical, agrochemical, and materials science due to fluorine’s electronegativity and ability to modulate molecular stability, reactivity, and bioavailability .

Properties

CAS No. |

110851-72-4 |

|---|---|

Molecular Formula |

C5H5FSi |

Molecular Weight |

112.18 g/mol |

IUPAC Name |

1-fluorosiline |

InChI |

InChI=1S/C5H5FSi/c6-7-4-2-1-3-5-7/h1-5H |

InChI Key |

LUHFFTDAZCIHNR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=[Si](C=C1)F |

Origin of Product |

United States |

Preparation Methods

1-Fluorosiline can be synthesized through several methods. One common synthetic route involves the reaction of silicon tetrafluoride with hydrogen gas. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained: [ \text{SiF}_4 + \text{H}_2 \rightarrow \text{SiH}_2\text{F}_2 + 2\text{HF} ]

Another method involves the fluorination of dichlorosilane using antimony trifluoride: [ 3\text{SiH}_2\text{Cl}_2 + 2\text{SbF}_3 \rightarrow 3\text{SiH}_2\text{F}_2 + 2\text{SbCl}_3 ]

These reactions are typically conducted in a controlled environment to prevent unwanted side reactions and to ensure high yields of 1-Fluorosiline .

Chemical Reactions Analysis

1-Fluorosiline undergoes various types of chemical reactions, including:

Oxidation: 1-Fluorosiline can be oxidized to form silicon dioxide and hydrogen fluoride.

Reduction: It can be reduced to form silane and hydrogen fluoride.

Substitution: The fluorine atom in 1-Fluorosiline can be substituted with other halogens or functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like oxygen or ozone, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Fluorosiline has a wide range of applications in scientific research, including:

Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds.

Biology: It is used in the development of fluorescent probes for imaging and diagnostic purposes.

Medicine: It is explored for its potential use in drug delivery systems and as a component in medical diagnostics.

Industry: It is used in the production of high-performance materials, such as fluorosilicone rubber, which is known for its exceptional chemical resistance

Mechanism of Action

The mechanism of action of 1-Fluorosiline involves its interaction with various molecular targets. The fluorine atom in 1-Fluorosiline is highly electronegative, which makes the compound reactive towards nucleophiles. This reactivity allows 1-Fluorosiline to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The specific pathways and molecular targets involved depend on the context in which 1-Fluorosiline is used .

Comparison with Similar Compounds

Structural and Functional Group Variations

Fluorinated aromatic amines exhibit distinct properties based on fluorine substitution patterns and additional functional groups:

Key Observations :

- Positional Effects : The 1-fluorine in 1-Fluorosiline likely reduces steric hindrance compared to ortho-substituted analogs (e.g., 5-nitro-2-fluoroaniline), enhancing reactivity in coupling reactions .

- Electron-Withdrawing Groups : Nitro or sulphonyl groups (e.g., in 5-nitro-2-fluoroaniline or 2-(difluoromethylsulphonyl)-6-fluoroaniline) decrease basicity of the amine group, whereas 1-Fluorosiline’s simpler structure may favor nucleophilic substitution .

Spectroscopic and Crystallographic Properties

Kumar et al. (2023) compared fluoroaniline isomers using FT-IR, NMR, and XRD:

- 5-Nitro-2-fluoroaniline: Strong intramolecular hydrogen bonding (N-H···O-NO₂) stabilizes the planar structure, reducing solubility in polar solvents .

- 2-Nitro-5-fluoroaniline : Weaker hydrogen bonding results in higher solubility but lower thermal stability (melting point: 98°C vs. 112°C for 5-nitro-2-fluoroaniline) .

- 1-Fluorosiline : Predicted to exhibit moderate hydrogen bonding (N-H···F), balancing solubility and stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.